

# Commercial Availability and Suppliers of Bromomethyl Acetate: A Technical Guide

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## Compound of Interest

Compound Name: *Bromomethyl acetate*

Cat. No.: *B023851*

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For researchers, scientists, and professionals in drug development, sourcing key chemical reagents is a critical step in the experimental workflow. **Bromomethyl acetate** (CAS 590-97-6), a versatile reagent in organic synthesis, is utilized as a building block and reactant. This guide provides an in-depth overview of its commercial availability, suppliers, and technical applications, including experimental protocols and reaction diagrams.

## Commercial Availability and Suppliers

**Bromomethyl acetate** is readily available from a variety of chemical suppliers, catering to different research and development needs. Purity levels typically range from 95% to over 99%, with quantities available from grams to bulk orders. The following table summarizes the offerings from several key suppliers.

Supplier	Purity/Grade	Available Quantities
Thermo Scientific Chemicals	95%	5 g, 10 g[1]
MilliporeSigma (Sigma-Aldrich)	Not specified	10 g
Santa Cruz Biotechnology	Not specified	Not specified[2]
Tokyo Chemical Industry (TCI)	>95.0% (GC)	1 g, 5 g[3]
Chemodex	≥97% (GC)	1 g, 5 g, Bulk[4]
Clearsynth	Not specified	Not specified
Chemsigma International Co., Ltd.	99.00%	Not specified

## Physicochemical Properties

A summary of key physicochemical properties of **Bromomethyl acetate** is provided below.

Property	Value
Molecular Formula	C <sub>3</sub> H <sub>5</sub> BrO <sub>2</sub> [1][2]
Molecular Weight	152.97 g/mol [2]
Appearance	Colorless to light yellow liquid[3]
Boiling Point	130-133 °C/750 mmHg (lit.)[4]
Density	1.56 g/mL at 25 °C (lit.)[4]
Refractive Index	n <sub>20/D</sub> 1.447 (lit.)[4]
Solubility	Miscible with chloroform

## Experimental Protocols

**Bromomethyl acetate** is synthesized through various methods and utilized in several key organic transformations. Below are detailed protocols for its synthesis and a common application.

## Synthesis of Bromomethyl Acetate

Method 1: From Acetyl Bromide and Paraformaldehyde<sup>[5]</sup>

This protocol describes the synthesis of **Bromomethyl acetate** using acetyl bromide and paraformaldehyde with a zinc chloride catalyst.

Materials:

- Acetyl bromide (23.45 g, 190 mmol)
- Paraformaldehyde (6.0 g, 200 mmol)
- Zinc chloride (0.2 g, 1.67 mmol)
- Dichloromethane (20 ml)

Procedure:

- To a solution of acetyl bromide in dichloromethane, add zinc chloride at room temperature.
- Cool the mixture in an ice bath and add paraformaldehyde.
- Allow the reaction to proceed overnight at room temperature.
- Filter the reaction mixture.
- Evaporate the solvent under reduced pressure.
- Collect the fractions with an oil bath temperature of 130 °C and a steam temperature of 70-80 °C to obtain **Bromomethyl acetate** as a colorless liquid.

Method 2: From Vinyl Acetate and Hydrogen Bromide

This method involves the reaction of vinyl acetate with hydrogen bromide.

Materials:

- Vinyl acetate

- Hydrogen bromide (30% in acetic acid)
- Dichloromethane
- Anhydrous magnesium sulfate

Procedure:

- Cool a solution of hydrogen bromide in acetic acid to 0 °C.
- Slowly add vinyl acetate to the cooled solution.
- Stir the reaction mixture for 1 hour.
- Extract the mixture with dichloromethane.
- Wash the organic extract with distilled water (0-5 °C).
- Dry the organic layer over anhydrous magnesium sulfate.
- Distill under vacuum to obtain 1-bromoethyl acetate.

## Application: Protection of Carboxylic Acids

**Bromomethyl acetate** can be used to protect carboxylic acids by converting them into bromomethyl esters. This is a useful strategy in multi-step synthesis where the carboxylic acid functionality needs to be masked.

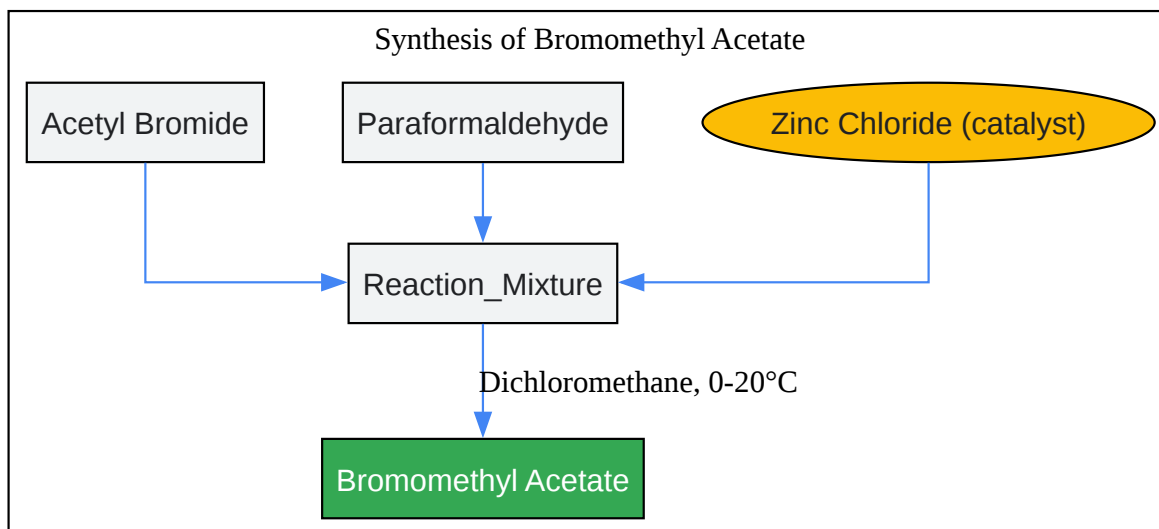
General Procedure:

- Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., DMF, acetone).
- Add a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate).
- Add **Bromomethyl acetate** to the mixture.
- Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

- Work up the reaction by adding water and extracting with an organic solvent.
- Wash the organic layer with brine, dry over an anhydrous sulfate salt, and concentrate under reduced pressure to yield the protected carboxylic acid.

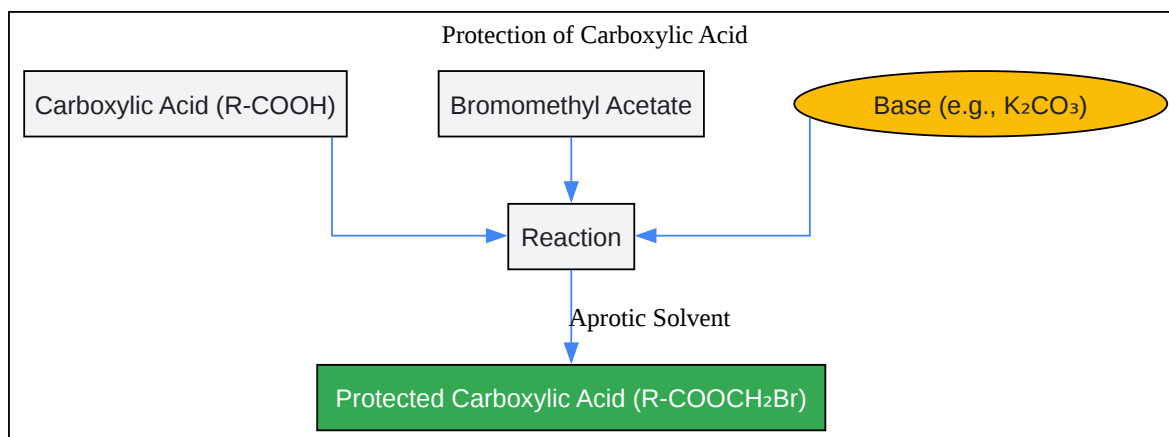
## Visualizations of Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving **Bromomethyl acetate**.



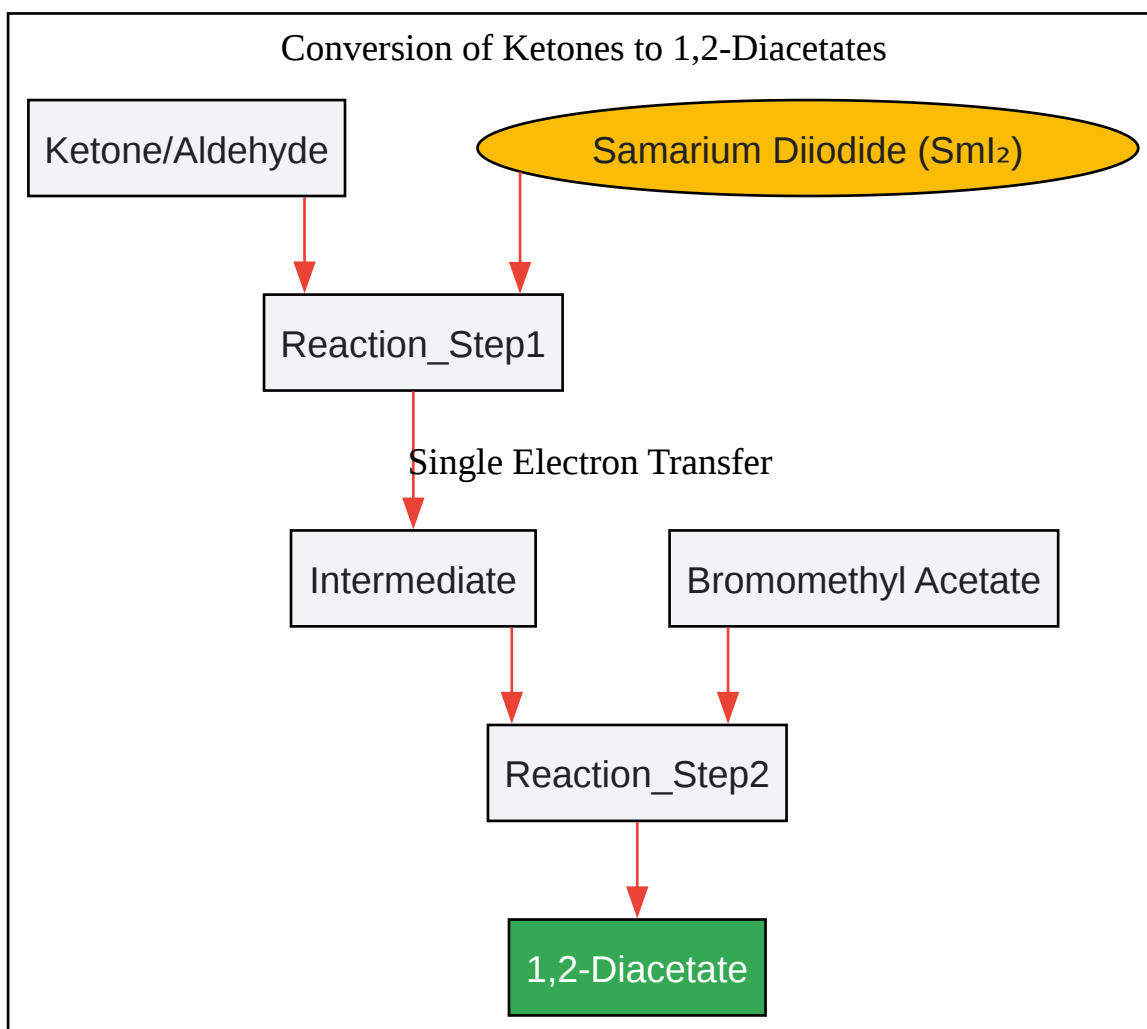
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Caption: Synthesis of **Bromomethyl Acetate**.



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Caption: Protection of Carboxylic Acids.



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## References

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- To cite this document: BenchChem. [Commercial Availability and Suppliers of Bromomethyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023851#commercial-availability-and-suppliers-of-bromomethyl-acetate]

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